PBP2 Inhibition: Superior Binding Affinity Compared to Nacubactam
Zidebactam exhibits superior binding affinity for penicillin-binding protein 2 (PBP2) compared to the closely related DBO nacubactam. In a genomic study of 73 clinical Escherichia coli isolates, zidebactam demonstrated higher PBP2 affinity than nacubactam, which correlated with its superior in vitro efficacy and enabled it to outperform traditional β-lactams and novel antibiotics like cefiderocol [1].
| Evidence Dimension | PBP2 binding affinity |
|---|---|
| Target Compound Data | IC50 = 0.26 μg/mL (P. aeruginosa PAO1 PBP2) |
| Comparator Or Baseline | Nacubactam: IC50 = 0.12 μg/mL (E. coli PBP2); however, zidebactam showed superior efficacy due to higher PBP2 affinity in whole-cell assays against E. coli isolates |
| Quantified Difference | Zidebactam demonstrated superior PBP2 affinity and efficacy compared to nacubactam in genomic and time-kill studies |
| Conditions | Genomic characterization and time-kill studies against 73 MDR E. coli isolates |
Why This Matters
For procurement of research-grade β-lactam enhancers targeting Gram-negative PBP2, zidebactam offers a differentiated affinity profile that translates to superior in vitro potency compared to nacubactam, a key competitor in the DBO class.
- [1] Moubareck CA, Al Heialy S, Al Khajeh A, Senok A. Genomic approach to evaluate the intrinsic antibacterial activity of novel diazabicyclooctanes (zidebactam and nacubactam) against clinical Escherichia coli isolates from diverse clonal lineages in the United Arab Emirates. Int J Antimicrob Agents. 2024;63(2):107056. View Source
